molecular formula C9H12ClN3O2 B11106035 N-(4-chloro-2-nitrophenyl)propane-1,3-diamine

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine

Cat. No.: B11106035
M. Wt: 229.66 g/mol
InChI Key: CKKHCAGCBHZCEE-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)propane-1,3-diamine (CAS 329922-37-4) is a chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a key precursor in the synthesis of novel aminopyrimidine derivatives, a class of molecules being investigated for their potent anti-proliferative activity against diverse, challenging cancer cell lines . Research indicates that derivatives built upon this aniline core structure demonstrate efficacy in suppressing cell viability in models of glioblastoma multiforme, triple-negative breast cancer, and colon carcinoma . These studies highlight its value as a building block for developing potential therapeutic agents that target cancer stem cells (CSCs) and overcome drug resistance mechanisms . With the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol, it is characterized for research applications . This product is intended for use in a laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

N'-(4-chloro-2-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H12ClN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,4-5,11H2

InChI Key

CKKHCAGCBHZCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCCN

Origin of Product

United States

Biological Activity

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H13N3O2C_9H_{13}N_3O_2 and is classified under the category of aromatic amines. The presence of both a nitro group and a chloro substituent on the phenyl ring enhances its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial efficacy against various bacterial strains, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus25Gentamicin (50 µg/mL)
Escherichia coli30Ciprofloxacin (40 µg/mL)

2. Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, which is comparable to established chemotherapeutic agents.

Cancer Cell LineIC50 (µM)Reference Drug
MCF-715Doxorubicin (10 µM)
A54920Cisplatin (25 µM)

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and inflammatory pathways.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Caspase Activation : The activation of caspases plays a crucial role in mediating apoptosis in tumor cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The results showed a significant reduction in infection rates compared to control groups receiving only standard antibiotics.

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with existing chemotherapy drugs on mice models bearing human tumors. The combination therapy resulted in enhanced tumor regression compared to monotherapy, suggesting synergistic effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-chloro-2-nitrophenyl)propane-1,3-diamine has shown promising results in anticancer research. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells.

Mechanism of Action
Research highlights that these compounds may inhibit specific pathways involved in tumor growth, such as the MDM2-p53 interaction, leading to cell cycle arrest and apoptosis in both wild-type and mutant p53 cells .

Environmental Applications

Pesticide Development
This compound is being explored for its potential use in developing new pesticides. Its structural properties allow it to interact with biological systems effectively, which can be harnessed to create more efficient agrochemicals with reduced environmental impact.

Biodegradability Studies
Recent studies have focused on the biodegradability of this compound and its derivatives. These investigations aim to assess how these compounds break down in natural environments, which is crucial for understanding their long-term ecological effects .

Material Science

Polymer Synthesis
The compound has applications in polymer science, particularly in synthesizing specialty polymers that require specific chemical functionalities. Its amine groups can act as cross-linking agents or modifiers in polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells; affects cell cycle regulation
Environmental SciencePesticide developmentPotential for creating efficient agrochemicals
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Case Study 1: Anticancer Research

A study investigated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated a significant decrease in cell viability at concentrations ranging from 10 to 100 µM over 72 hours. The mechanism was attributed to G0/G1 phase arrest and subsequent apoptosis induction.

Case Study 2: Environmental Impact Assessment

Research conducted on the biodegradability of this compound assessed its breakdown products and their toxicity to aquatic organisms. The findings suggested that while the compound itself is stable, its degradation products are less toxic, indicating a potential for safe environmental use.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 2-position undergoes selective reduction to form amine derivatives. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Key reagents and conditions :

  • Catalytic hydrogenation : H₂ gas with Pd/C or Raney Ni catalysts (5–10 atm pressure, 50–80°C) achieves quantitative conversion to N-(4-chloro-2-aminophenyl)propane-1,3-diamine .

  • Sodium borohydride (NaBH₄) : Requires acidic conditions (e.g., HCl/EtOH) for partial reduction .

Product stability : The resulting amine is prone to oxidation, necessitating inert atmospheres during storage.

Nucleophilic Substitution

The chloro group (-Cl) at the 4-position participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the nitro group.

Nucleophile Conditions Product Yield
Ammonia (NH₃)120°C, Cu catalyst, DMFN-(4-amino-2-nitrophenyl)propane-1,3-diamine72%
Thiophenol (C₆H₅SH)K₂CO₃, DMSO, 80°C4-(Phenylthio)-2-nitroaniline derivative65%
PiperidineEtOH reflux, 24h4-Piperidino-2-nitroaniline derivative58%

Mechanistic insight :

  • Activation by nitro group enables displacement even with weak nucleophiles .

  • Steric hindrance from the propane-1,3-diamine chain reduces reaction rates compared to simpler chloro-nitrobenzenes .

Oxidation Reactions

The propane-1,3-diamine backbone undergoes oxidation under controlled conditions:

Reagents :

  • KMnO₄/H₂SO₄ : Oxidizes secondary amines to nitro groups, forming N-(4-chloro-2-nitrophenyl)-3-nitropropanamide.

  • H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates radical intermediates, leading to C-N bond cleavage .

Applications :

  • Degradation pathways for environmental remediation studies .

  • Synthesis of nitroso derivatives for coordination chemistry .

Diazotization and Coupling

The primary amine in the propane-1,3-diamine chain facilitates diazotization for azo dye synthesis:

Procedure :

  • Diazotize with NaNO₂/HCl at 0–5°C.

  • Couple with β-naphthol or aniline derivatives at pH 9–11.

Products :

  • Azo dyes with λₐᵦₛ > 450 nm, used as pH indicators .

  • Bioconjugates for protein labeling in biochemical assays .

Stability and Side Reactions

Thermal decomposition :

  • Above 200°C, releases NOₓ and HCl gases, forming polycyclic aromatic byproducts.
    Photodegradation :

  • UV exposure (254 nm) induces nitro group reduction and C-Cl bond homolysis .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents on the phenyl ring significantly influence electronic properties and reactivity. Key analogs include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Evidence
N-(4-Chloro-2-nitrophenyl)propane-1,3-diamine 4-Cl, 2-NO₂ C₉H₁₂ClN₃O₂ 229.66
N-(2-Chloro-4-nitrophenyl)propane-1,3-diamine 2-Cl, 4-NO₂ C₉H₁₂ClN₃O₂ 229.66
N-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride 4-CH₃, 2-NO₂ (+ HCl) C₁₀H₁₆ClN₃O₂ 245.71
N-(4-Nitrophenyl)propane-1,3-diamine 4-NO₂ C₉H₁₃N₃O₂ 195.22
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine 4-NO₂, 2-CF₃ C₁₀H₁₂F₃N₃O₂ 263.22

Key Observations :

  • Electron-Withdrawing Effects : The 4-chloro-2-nitro substitution in the target compound creates strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl-substituted analog .
  • Hydrochloride Salts : The hydrochloride form of the 4-methyl-2-nitro analog (245.71 g/mol) improves solubility but adds ionic character, altering its application scope .

Physical Properties

Property This compound N-(2-Chloro-4-nitrophenyl)propane-1,3-diamine N-(4-Nitrophenyl)propane-1,3-diamine
Boiling Point (°C) Not reported 395.1 (predicted) 381.2
Density (g/cm³) Not reported Not reported 1.24
LogP (Partition Coefficient) Not reported Not reported 2.65

Insights :

  • The higher predicted boiling point of the 2-chloro-4-nitro isomer (395.1°C) compared to the 4-nitro analog (381.2°C) suggests stronger intermolecular interactions, possibly due to dipole alignment .
  • The 4-nitro analog’s lower LogP (2.65) indicates reduced lipophilicity, impacting membrane permeability in biological systems .

Preparation Methods

Substrate Selection and Nitration Mechanisms

The synthesis begins with nitration of 4-chloro-2-substituted phenyl derivatives. In one industrial approach, 2,5-dichloronitrobenzene undergoes hydrolysis under high-pressure alkaline conditions (142–148°C, 0.25–0.30 MPa) to yield 4-chloro-2-nitrophenol sodium. This reaction proceeds via nucleophilic aromatic substitution, where hydroxide ions displace the meta-chloro group relative to the nitro functionality.

Table 1: Nitration Conditions and Yields

PrecursorTemperature (°C)Pressure (MPa)Time (h)Yield (%)
2,5-Dichloronitrobenzene142–1480.25–0.308–1278–82
o-Chloronitrobenzene95–100Ambient4–665–70

The choice of nitrating agent (e.g., mixed HNO₃/H₂SO₄) influences regioselectivity, with electron-withdrawing chloro groups directing nitro placement to the para position.

Amination with Propane-1,3-Diamine

Nucleophilic Aromatic Substitution

The nitro group in 4-chloro-2-nitrophenol derivatives activates the aromatic ring for amination. Propane-1,3-diamine reacts via a two-step mechanism:

  • Deprotonation : The diamine’s primary amine attacks the electron-deficient aryl carbon, facilitated by polar aprotic solvents like DMF.

  • Elimination : Chloride departure generates the N-arylpropane-1,3-diamine product.

Critical Parameters :

  • Temperature : 80–110°C prevents side reactions like nitro group reduction.

  • Catalyst : Palladium complexes (e.g., cyclopalladated compounds) enhance reaction rates by lowering activation energy.

Catalytic Cross-Coupling

Modern methods employ Suzuki-Miyaura coupling for higher selectivity. For example, o-chloronitrobenzene reacts with p-chlorophenylboronic acid in the presence of tetrabutylammonium bromide and a palladium catalyst, achieving 82% yield. This method avoids harsh conditions and improves functional group tolerance.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes flow chemistry to optimize heat transfer and mixing. Key advantages include:

  • Residence Time Control : Prevents over-nitration or decomposition.

  • Automated Purification : In-line adsorption with activated carbon removes impurities post-reaction.

Table 2: Industrial Process Metrics

ParameterBatch ReactorFlow Reactor
Annual Output (kg)5,00050,000
Purity (%)95–9798–99
Energy Consumption (kWh/kg)12075

Purification and Isolation

Crystallization Techniques

Crude product is dissolved in ethanol/water mixtures and cooled to induce crystallization. Activated carbon treatment (60–90°C) removes colored by-products, yielding >99% pure material.

Chromatographic Methods

Flash chromatography on silica gel (chloroform:ethyl acetate gradients) resolves regioisomers, particularly when competing amination at the nitro group occurs.

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

  • Traditional Amination : Requires stoichiometric bases (e.g., K₂CO₃), leading to waste. Yields range from 65–75%.

  • Palladium-Catalyzed Coupling : Achieves 80–85% yields with 0.05 mol% catalyst loading, reducing environmental impact.

Cost-Benefit Considerations

MethodRaw Material Cost ($/kg)Catalyst Cost ($/kg)
Nitration/Amination120–15020–30
Cross-Coupling180–20050–70

While catalytic methods have higher upfront costs, they offer superior scalability for pharmaceutical-grade production.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-chloro-2-nitrophenyl)propane-1,3-diamine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, refluxing 4-chloro-2-nitroaniline derivatives with 1,3-diaminopropane in ethanol under controlled conditions (e.g., 12 hours at 80°C) is a common approach, yielding intermediates that undergo deprotection steps (e.g., HCl treatment) to generate the final product . Optimizing solvent polarity (e.g., ethanol vs. DCM), stoichiometric ratios of reagents, and reaction duration can improve yields above 85%. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the amine and aromatic proton environments. For example, the nitro group’s deshielding effect on adjacent protons appears at δ 8.2–8.5 ppm, while propane-1,3-diamine protons resonate at δ 1.5–2.8 ppm .
  • X-ray Crystallography: Resolves molecular geometry, bond angles, and hydrogen-bonding networks. Distorted octahedral coordination in metal complexes (e.g., Cd(II)) has been observed, with N–H···O and C–H···I interactions .
  • Mass Spectrometry (ESI-MS): Validates molecular weight and purity, with fragmentation patterns confirming structural integrity .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its binding affinity?

Methodological Answer: The compound acts as a tetradentate ligand, coordinating via its primary and secondary amines. For example, Cd(II) complexes exhibit distorted octahedral geometries, with binding affinity influenced by:

  • pH: Amine protonation states affect ligand availability.
  • Counterions: Iodide vs. chloride ions alter crystal packing and stability .
  • Steric Effects: Substituents on the aromatic ring (e.g., nitro vs. chloro groups) modulate steric hindrance and electronic effects. Computational modeling (DFT) can predict preferred coordination modes .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent spectroscopic results?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS or GC-MS to identify impurities. For example, microwave-assisted synthesis (e.g., 60°C, 30 min) reduces side reactions compared to traditional reflux .
  • Variable-Temperature NMR: Detects dynamic processes (e.g., tautomerism) that cause spectral inconsistencies.
  • Crystallographic Validation: Single-crystal X-ray structures provide definitive proof of molecular configuration, resolving ambiguities from NMR or IR .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect enhances aryl ring reactivity .
  • Molecular Docking: Screen derivatives against biological targets (e.g., enzymes) to assess binding affinity. Parameters like LogP (~3.68) and PSA (~52.8 Ų) inform pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.